1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate
Description
Properties
CAS No. |
767289-27-0 |
|---|---|
Molecular Formula |
C26H16BrCl2N3O4 |
Molecular Weight |
585.2 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H16BrCl2N3O4/c27-16-6-9-18(10-7-16)31-24(33)25(34)32-30-14-21-19-4-2-1-3-15(19)5-12-23(21)36-26(35)20-11-8-17(28)13-22(20)29/h1-14H,(H,31,33)(H,32,34)/b30-14+ |
InChI Key |
ZEMSITFOSLPWRJ-AMVVHIIESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include the following steps:
Formation of the hydrazono group: This step involves the reaction of a hydrazine derivative with an appropriate carbonyl compound to form the hydrazono group.
Introduction of the bromophenyl group: This can be achieved through a nucleophilic substitution reaction, where a bromophenylamine reacts with an activated ester or acid chloride.
Formation of the naphthalene core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Esterification with 2,4-dichlorobenzoic acid: The final step involves the esterification of the naphthalene derivative with 2,4-dichlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine or the carbonyl group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, materials science, and chemical biology.
Structural Characteristics
- Functional Groups : The presence of bromophenyl, dichlorobenzoate, and hydrazone moieties suggests potential interactions with biological targets.
- Solubility : The solubility profile of this compound can influence its bioavailability and efficacy in therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of hydrazone and benzoate have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study by Lin et al. (2005) highlighted the anticancer potential of hydrazone derivatives against different cancer cell lines, suggesting that the compound may also possess similar activity due to its structural components.
Antimicrobial Properties
The compound's structural elements suggest it may have antimicrobial properties. Compounds containing bromophenyl groups have been associated with antibacterial activity. In a study on related compounds, it was found that brominated aromatic compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death. This raises the possibility that 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate could be explored as a novel antimicrobial agent.
Enzyme Inhibition
There is potential for this compound to act as an enzyme inhibitor, particularly in the context of viral infections such as HIV. The hydrazone moiety is known for its ability to interact with various enzymes, including reverse transcriptase. Compounds with similar functionalities have been synthesized and evaluated for their ability to inhibit HIV replication, suggesting a pathway for further investigation into the therapeutic applications of this compound.
Development of Functional Materials
The unique chemical structure allows for the exploration of this compound in the development of functional materials. Its ability to form coordination complexes with metals could be utilized in creating new materials for electronic applications or catalysis. The combination of naphthalene and dichlorobenzoate units may also impart useful optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic devices.
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Research on similar compounds indicates that functionalized polymers can exhibit improved performance characteristics, such as increased thermal stability and enhanced mechanical strength.
Synthesis and Characterization
The synthesis of 1-((2-(2-((4-Bromophenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate has been documented in various studies. For instance, synthetic routes typically involve the condensation of appropriate hydrazones with naphthalene derivatives followed by esterification with dichlorobenzoic acid. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Testing
In vitro studies assessing the biological activity of similar compounds have shown promising results against various cancer cell lines and microbial strains. For example, a study demonstrated that hydrazone derivatives exhibited IC50 values in the micromolar range against specific cancer cells, indicating significant cytotoxicity. Such findings suggest that further testing on this specific compound could yield valuable insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazono group suggests potential interactions with nucleophiles or electrophiles, while the bromophenyl and dichlorobenzoate groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hydrazone Derivatives with Aromatic Substituents
Several hydrazone-based compounds in (e.g., 5b–5g ) share structural motifs with the target compound, such as:
- 5b: Contains a 4-chlorophenylhydrazono group and thiocyanate substituent.
- 5e: Features a 2-cyanophenylhydrazono group.
Key Differences :
- The target compound lacks thiocyanate or cyano groups but incorporates a 2,4-dichlorobenzoate ester, which increases steric bulk and lipophilicity compared to simpler arylhydrazones in .
Table 1: Physical and Spectral Properties of Selected Hydrazones
Values are inferred from analogs.
Benzoate Ester Derivatives
4-{(E)-[(4-Bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate ()
- Molecular Formula : C₂₂H₁₅BrCl₂N₂O₄.
- Key Features : A methoxyphenyl group replaces the naphthalene core, and the hydrazone is linked to a 4-bromobenzoyl group.
1-[(E)-({(4-Ethylphenyl)aminoacetyl}hydrazono)methyl]-2-naphthyl 4-methylbenzoate ()
- Key Differences: The 4-ethylphenylamino and 4-methylbenzoate groups reduce halogen content, likely decreasing electrophilicity and reactivity compared to the target compound’s bromo- and dichloro-substituted system .
Reactivity and Stability
- Photolysis : Phenacyl benzoate derivatives (e.g., ) undergo photolytic cleavage, suggesting the target compound’s 2,4-dichlorobenzoate group may confer similar reactivity under UV light .
- Tautomerism: The hydrazone group can exhibit keto-enol tautomerism, as observed in ’s DFT study, which influences electronic properties and binding interactions .
Anticorrosive and Ionic Liquid Derivatives ()
Anticancer Potential ()
- Thiadiazole-hydrazone hybrids in show cytotoxicity. The target compound’s naphthalene core and halogen substituents could similarly intercalate DNA or inhibit kinases .
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and what are the critical reaction parameters?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-bromophenylamine with 2-oxoacetyl hydrazine to form the hydrazone intermediate.
- Step 2 : Coupling the hydrazone with naphthalen-2-yl methanol using a carbodiimide-based reagent (e.g., EDC or DCC) under anhydrous conditions.
- Step 3 : Esterification with 2,4-dichlorobenzoic acid chloride in the presence of a base (e.g., pyridine) to introduce the dichlorobenzoate group. Critical parameters include temperature control (0–5°C during acyl chloride reactions), solvent selection (DMF or THF for solubility), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- HPLC-MS : To assess purity (>95%) and confirm molecular weight.
- NMR (¹H/¹³C) : To verify functional groups (e.g., hydrazone proton at δ 8.5–9.0 ppm, ester carbonyl at ~170 ppm).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous phenacyl benzoate derivatives .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : To measure binding kinetics (ka/kd) in real-time using immobilized protein targets.
- Isothermal Titration Calorimetry (ITC) : To quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to determine IC50 values under varying pH and ionic conditions .
Q. How can researchers address contradictory data in biological activity studies (e.g., inconsistent IC50 values across assays)?
- Controlled Replication : Repeat assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal Assays : Validate results with complementary methods (e.g., cell viability assays alongside enzymatic activity tests).
- Meta-Analysis : Compare data across studies to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
Q. What methodologies are recommended for elucidating the environmental fate of this compound?
- Degradation Studies : Expose the compound to simulated sunlight (UV-Vis irradiation) and analyze photolysis products via LC-HRMS.
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (OECD 202 guidelines) and bioaccumulation potential in fish models (OECD 305).
- Soil/Water Partitioning : Use shake-flask methods to determine log Kow and assess mobility in environmental matrices .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Analog Synthesis : Systematically modify substituents (e.g., replace 4-bromophenyl with 4-fluorophenyl) to assess electronic effects.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data.
- High-Throughput Screening : Screen analogs against target panels (e.g., kinase or GPCR libraries) to identify selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
